[(7-Chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)thio]acetic acid
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Overview
Description
[(7-Chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)thio]acetic acid is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzoxadiazole ring substituted with chloro and nitro groups, which contribute to its reactivity and functionality.
Mechanism of Action
Target of Action
Similar compounds such as 4-chloro-7-nitrobenzofurazan (nbd-chloride) are known to interact with free sulfhydryls and n-terminals within proteins .
Mode of Action
It’s worth noting that nbd-chloride, a similar compound, is used as an enzyme inhibitor and as a trapping agent for cysteine sulfenic acid .
Biochemical Pathways
Related compounds like nbd-palmitoyl-coa have been used to study the membrane translocation of lipids and to track palmitoyl-coa uptake .
Result of Action
Similar compounds like nbd-chloride are known to be used as fluorescence assay reagents, which could imply that they may have a role in signaling or visualization within the cell .
Action Environment
It’s worth noting that similar compounds like nbd-chloride are used in fluorescence assays, which could suggest that factors such as light exposure and temperature might affect their stability and efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(7-Chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)thio]acetic acid typically involves the nucleophilic substitution reaction of 4-chloro-7-nitro-2,1,3-benzoxadiazole with thiol-containing compounds. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) and a base like triethylamine to facilitate the substitution reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
[(7-Chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)thio]acetic acid undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The thiol group can be oxidized to a sulfonic acid using oxidizing agents like hydrogen peroxide.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like amines or thiols, solvents like DMSO or DMF, and bases like triethylamine.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like sodium borohydride.
Oxidation: Hydrogen peroxide or other oxidizing agents.
Major Products
Amino Derivatives: From the reduction of the nitro group.
Sulfonic Acid Derivatives: From the oxidation of the thiol group.
Substituted Benzoxadiazoles: From nucleophilic substitution reactions.
Scientific Research Applications
[(7-Chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)thio]acetic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the development of fluorescent probes for detecting various biological molecules.
Medicine: Investigated for potential therapeutic applications due to its ability to interact with biological targets.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-7-nitrobenzofurazan: Shares the benzoxadiazole core structure but lacks the thiol and acetic acid functionalities.
2-Deoxy-2-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-D-glucose: A fluorescent glucose analog used in biological studies.
Uniqueness
[(7-Chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)thio]acetic acid is unique due to its combination of functional groups, which confer distinct reactivity and potential for diverse applications. The presence of the thiol group allows for covalent bonding with biological targets, while the nitro and chloro groups provide sites for further chemical modifications.
Properties
IUPAC Name |
2-[(7-chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)sulfanyl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClN3O5S/c9-3-1-4(18-2-5(13)14)8(12(15)16)7-6(3)10-17-11-7/h1H,2H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEIJUUNMDKBYLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=NON=C2C(=C1SCC(=O)O)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClN3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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